molecular formula C9H11NO2 B031879 Methyl 4-(methylamino)benzoate CAS No. 18358-63-9

Methyl 4-(methylamino)benzoate

Cat. No.: B031879
CAS No.: 18358-63-9
M. Wt: 165.19 g/mol
InChI Key: LLAMGYUWYUMHCH-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)benzoate: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . . This compound is a derivative of benzoic acid and is characterized by the presence of a methylamino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(methylamino)benzoate can be synthesized through the esterification of 4-(methylamino)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Methyl 4-(methylamino)benzoate serves as a reagent in organic synthesis. It acts as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions enhances its utility in research:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids.
  • Reduction : The ester group can be converted to an alcohol group.
  • Substitution : The methylamino group can participate in substitution reactions with electrophiles.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It is also employed in synthesizing biologically active compounds, contributing to the understanding of various biochemical processes.

Medicine

This compound is significant in drug development:

  • Pharmacological Effects : Exhibits CYP1A2 inhibition, suggesting potential interactions with drugs metabolized by this enzyme.
  • Blood-Brain Barrier (BBB) Permeability : Classified as a BBB permeant, indicating potential neuroactive properties.

Its derivatives have shown promise in treating various medical conditions, including anti-inflammatory and antimicrobial activities .

Industrial Applications

In the industrial sector, this compound is used in:

  • Production of Dyes and Pigments : Its chemical structure allows for the synthesis of various colorants.
  • Manufacture of Polymers and Resins : Acts as a building block for specialty chemicals used in coatings and adhesives.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study indicated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing potential therapeutic applications similar to nonsteroidal anti-inflammatory drugs (NSAIDs). This aspect is particularly relevant in the context of chronic inflammatory diseases .

Data Summary Table

Application AreaSpecific UseKey Findings
ChemistryOrganic synthesis reagentIntermediate for pharmaceuticals and agrochemicals
BiologyEnzyme interaction studiesUnderstanding metabolic pathways
MedicineDrug developmentPotential CYP1A2 inhibitor; BBB permeant
IndustryProduction of dyes/pigmentsBuilding block for polymers and specialty chemicals
Antimicrobial ActivityDevelopment of new antimicrobial agentsEffective against various pathogens
Anti-inflammatoryPotential therapeutic applicationsSimilar effects to NSAIDs

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(methylamino)benzoate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .

Biological Activity

Methyl 4-(methylamino)benzoate, also known as this compound or MMB, is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the molecular formula C9H11NO2C_9H_{11}NO_2 and features a methylamino group (-NH(CH_3)_2) attached to a benzoate structure. Its properties include:

  • Molecular Weight : 165.19 g/mol
  • Log P (Octanol-Water Partition Coefficient) : Approximately 2.05, indicating moderate lipophilicity which influences its bioavailability and permeation through biological membranes .
  • Skin Permeation : Log Kp value of -5.87 cm/s suggests limited skin permeability, which may affect its application in topical formulations .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • CYP Inhibition : It has been identified as a CYP1A2 inhibitor, suggesting potential interactions with drugs metabolized by this enzyme. However, it does not inhibit other CYP enzymes such as CYP2C19 or CYP3A4, which is crucial for drug-drug interaction studies .
  • BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, indicating its potential neuroactive properties .

Case Studies and Research Findings

  • Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of benzoic acid exhibit significant antibacterial activity against various pathogens, suggesting that modifications to the benzoate structure can enhance efficacy .
  • Anti-inflammatory Properties : In vitro studies have shown that compounds related to this compound can modulate inflammatory responses in macrophages and adipocytes. This activity is linked to the inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in metabolic disorders .
  • Neuropharmacological Effects : The ability of this compound to cross the BBB suggests it may influence central nervous system (CNS) functions. Preliminary studies indicate possible anxiolytic effects, warranting further exploration in neuropharmacology .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityExhibits significant antibacterial effects against various pathogens .
Anti-inflammatory PropertiesModulates inflammatory responses in vitro; potential for treating metabolic disorders .
Neuropharmacological EffectsPotential anxiolytic effects; crosses BBB indicating CNS activity .

Properties

IUPAC Name

methyl 4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMGYUWYUMHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171445
Record name Methyl 4-methylaminobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18358-63-9
Record name Methyl 4-methylaminobenzoate
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Record name 18358-63-9
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Record name Methyl 4-methylaminobenzoate
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Record name methyl 4-(methylamino)benzoate
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Synthesis routes and methods

Procedure details

68.15 g (0.412 mol) of 4-aminobenzoic acid ethyl ester was suspended in 86 mL (0.5 mol) diisopropyl ethyl amine and 60.0 g (45 mL, 0.474 mol) dimethyl sulfate was added drop wise. During the addition, the temperature rose to 95° C. The reaction is allowed to continue for 1 hour at 120° C. The reaction mixture was allowed to cool down to room temperature and 300 mL of water was added. The mixture was allowed to stand over night. The precipitated residue was isolated and treated with 250 mL of ethyl acetate. The solution in ethyl acetate was extracted twice with 100 mL of water, dried over MgSO4 and evaporated under reduced pressure. 4-methylaminobenzoic acid ethyl ester was purified by preparative column chromatography on Kieselgel 60 (Aldrich), using cyclohexane/ethyl acetate 4/1 as eluent. 36.3 g 4-methylaminobenzoic acid methyl ester was isolated (m.p. 66-67° C.).
Quantity
68.15 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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